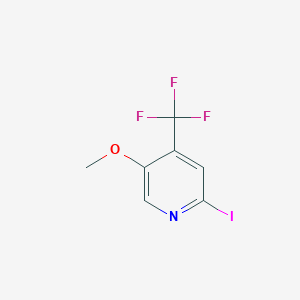

2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-5-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c1-13-5-3-12-6(11)2-4(5)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUMDARLTYIQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Incorporation of Trifluoromethylated Pyridine Scaffolds in Modern Drug Discovery: A Technical Guide

Introduction: The Trifluoromethyl Group as a "Super-Substituent" in Pyridine Chemistry

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance biological and physicochemical properties is a cornerstone of successful drug design.[1][2][3] Among the vast arsenal of chemical motifs, the pyridine ring stands out as a privileged heterocycle, ubiquitous in a significant number of approved pharmaceuticals.[4][5] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive core for interacting with biological targets. However, the true potential of this scaffold is often unlocked through judicious substitution. The introduction of a trifluoromethyl (CF3) group onto the pyridine ring has emerged as a particularly powerful strategy, creating a class of building blocks with profound implications for drug discovery.[4][5]

The CF3 group is far more than a simple sterically bulky analogue of a methyl group. Its intense electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability dramatically alter the character of the parent pyridine ring.[1][6][7] This transformation can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile, often turning a moderately active compound into a viable drug candidate.[1][4][7] This guide provides an in-depth technical overview of trifluoromethylated pyridine building blocks, from their fundamental impact on molecular properties to their synthesis and application in the development of next-generation therapeutics.

Part 1: Impact of Trifluoromethylation on Pyridine's Physicochemical and Pharmacokinetic Properties

The decision to incorporate a CF3 group is driven by the predictable and advantageous changes it imparts to the pyridine core. These modifications are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Lipophilicity and Membrane Permeability

The CF3 group is highly lipophilic, a property that can significantly enhance a drug's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1][6][8] The Hansch parameter (π), a measure of a substituent's contribution to lipophilicity, for a CF3 group is approximately +0.88.[7] This increased lipophilicity can improve a compound's solubility in lipid bilayers, facilitating passive diffusion across the gut wall and entry into target cells.[1] For instance, in the development of drugs targeting the central nervous system, the enhanced lipophilicity imparted by a CF3 group can be crucial for crossing the blood-brain barrier.[9]

Metabolic Stability

One of the most significant advantages of the CF3 group is its exceptional metabolic stability.[1][7] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[1][7] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance. By replacing a metabolically vulnerable methyl or hydrogen on the pyridine ring with a CF3 group, chemists can block a key site of metabolism, thereby increasing the drug's half-life and duration of action.[6]

Modulation of Basicity (pKa)

The pyridine nitrogen atom is basic, and its pKa can significantly influence a drug's solubility, receptor binding, and off-target effects. The strongly electron-withdrawing CF3 group substantially reduces the electron density on the pyridine ring, thereby decreasing the basicity of the nitrogen atom. This can be a crucial tool for fine-tuning a molecule's ionization state at physiological pH. For example, reducing basicity can prevent unwanted sequestration in acidic lysosomes or mitigate interactions with targets like the hERG ion channel, a common source of cardiotoxicity.

| Compound | pKa | LogP (Calculated) | Notes |

| Pyridine | 5.25 | 0.65 | Parent heterocycle. |

| 2-(Trifluoromethyl)pyridine | ~ -0.3 | ~ 1.7 | Drastic reduction in basicity due to proximity of CF3 group. |

| 3-(Trifluoromethyl)pyridine | 2.84[10] | ~ 1.7 | Significant reduction in basicity.[10] |

| 4-(Trifluoromethyl)pyridine | 1.7[11] | ~ 1.7[11] | Strongest pKa reduction among isomers due to direct resonance effect. |

Data compiled from various sources, calculated LogP values are estimates.

Binding Interactions

The electronic and steric properties of the CF3 group can lead to enhanced binding affinity with target proteins. The high electronegativity of the fluorine atoms can create favorable electrostatic and hydrogen bonding interactions with receptor sites.[2][7] Furthermore, the CF3 group can act as a bioisostere for other groups, like chlorine, due to its similar steric bulk, allowing it to occupy binding pockets effectively.[1][7]

Part 2: Synthetic Strategies for Trifluoromethylated Pyridines

The accessibility of trifluoromethylated pyridine building blocks is crucial for their widespread use. Several synthetic strategies have been developed, which can be broadly categorized into two main approaches: "building up" from CF3-containing precursors and "direct trifluoromethylation" of a pre-formed pyridine ring.

Caption: Overview of major synthetic strategies for trifluoromethylated pyridines.

Building-Up Strategy: Pyridine Ring Construction

This classical approach involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This method offers excellent control over regiochemistry.[5]

-

Cyclocondensation Reactions: These methods assemble the pyridine ring from smaller, fluorinated building blocks.[12] For example, trifluoromethyl-β-diketones or related synthons can undergo condensation with enamines or ammonia sources to form the pyridine core.[13] The Bohlmann–Rahtz heteroannulation, which uses trifluoromethyl-α,β-ynones and β-enamino esters, is another powerful method for creating highly substituted trifluoromethylpyridines.[13]

Direct Trifluoromethylation of Pyridine Derivatives

Direct C-H trifluoromethylation is an increasingly popular and atom-economical approach. These methods often rely on the generation of a trifluoromethyl radical (•CF3), which then adds to the pyridine ring.

-

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized the field, enabling the generation of •CF3 radicals from inexpensive and readily available sources like trifluoroacetic acid (TFA) or sodium triflinate (Langlois' reagent) under mild conditions.[14][15][16] These reactions are often highly efficient and tolerate a wide range of functional groups.[14][16]

-

Minisci-Type Reactions: This classic method involves the generation of a •CF3 radical (e.g., from CF3I or TFA) which then undergoes a regioselective addition to a protonated pyridine ring, favoring the C2 and C4 positions.

-

Copper-Mediated Trifluoromethylation: Trifluoromethyl copper ("CF3Cu") species can be used to trifluoromethylate halo-pyridines (typically iodo- or bromo-pyridines) through a cross-coupling mechanism.[5]

Part 3: Key Coupling Reactions for Drug Discovery

Once the trifluoromethylated pyridine building block is synthesized, it must be incorporated into the larger drug molecule. Palladium-catalyzed cross-coupling reactions are the workhorses of this process.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki coupling is one of the most versatile methods for forming C-C bonds, pairing a halo-trifluoromethylpyridine with an organoboron reagent (e.g., a boronic acid or ester).[17][18] The electron-deficient nature of the trifluoromethylated pyridine ring often makes the halo-substituted positions (especially C2 and C4) highly reactive towards the oxidative addition step in the catalytic cycle.[17] This reaction is widely used due to its functional group tolerance and the commercial availability of a vast array of boronic acids.

Buchwald-Hartwig Amination

For the installation of nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. This reaction couples a halo-trifluoromethylpyridine with an amine in the presence of a palladium catalyst and a suitable base. This is a critical transformation for synthesizing many kinase inhibitors and other drug classes where an amino-pyridine core is required.

Part 4: Case Studies in Approved Drugs

The impact of trifluoromethylated pyridines is best illustrated by their presence in several successful, FDA-approved drugs.

Nilotinib (Tasigna®)

Nilotinib is a second-generation tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML), particularly in cases resistant to imatinib.[19][20] A key fragment of Nilotinib is the 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline moiety. While not a pyridine itself, the synthesis of this crucial intermediate relies on the principles of activating an aromatic ring with a trifluoromethyl group. The overall synthesis of Nilotinib involves an amide bond formation followed by a final condensation to construct the pyrimidine ring.[9][19] The CF3 group in Nilotinib is critical for its enhanced potency (20-fold more potent than imatinib) and its ability to overcome certain resistance mutations.[19]

Ponatinib (Iclusig®)

Ponatinib is another multi-targeted tyrosine kinase inhibitor used for CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[21] It is specifically designed to inhibit the T315I "gatekeeper" mutation that confers resistance to other inhibitors like Nilotinib. The core structure of Ponatinib features a central benzamide scaffold. One of the key building blocks is 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. The synthesis involves coupling this aniline derivative with 3-iodo-4-methylbenzoic acid, followed by a Sonogashira coupling to introduce the imidazo[1,2-b]pyridazine moiety.[21][22][23]

Part 5: Experimental Protocols

The following protocols are illustrative examples based on established methodologies in the literature. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Trifluoromethylpyridine

Reaction: 2-Bromo-5-(trifluoromethyl)pyridine with 4-methoxyphenylboronic acid.

Materials:

-

2-Bromo-5-(trifluoromethyl)pyridine (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K3PO4, 2.0 eq)

-

Toluene/Water (10:1 mixture), degassed

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Step-by-Step Methodology:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-(trifluoromethyl)pyridine, 4-methoxyphenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product, 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine.

Protocol 2: Photoredox-Catalyzed C-H Trifluoromethylation of a Pyridone

Reaction: Direct trifluoromethylation of 2-pyridone using sodium triflinate.[15][16]

Materials:

-

2-Pyridone (1.0 eq)

-

Sodium trifluoromethanesulfinate (Langlois' reagent, 1.5 eq)

-

fac-[Ir(ppy)3] (Iridium photocatalyst, 1-2 mol%)

-

Dimethyl sulfoxide (DMSO)

-

Blue LED light source (450 nm)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Step-by-Step Methodology:

-

Setup: In a borosilicate glass vial, combine 2-pyridone, sodium trifluoromethanesulfinate, and the iridium photocatalyst.

-

Solvent Addition: Add DMSO to dissolve the reagents.

-

Degassing: Sparge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.

-

Irradiation: Seal the vial and place it approximately 5 cm from the blue LED light source. Stir the reaction mixture at room temperature for 24 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash several times with water and saturated sodium bicarbonate solution to remove the DMSO and unreacted reagents.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to isolate the trifluoromethylated pyridone isomers.

Conclusion and Future Outlook

Trifluoromethylated pyridine building blocks represent a validated and highly effective tool in the drug discovery arsenal. Their ability to simultaneously modulate lipophilicity, block metabolic hotspots, fine-tune basicity, and enhance binding interactions makes them an attractive choice for medicinal chemists.[1][7] The continued development of novel, efficient, and scalable synthetic methods, particularly in the realm of direct C-H functionalization and photoredox catalysis, will further expand the accessibility and utility of these valuable scaffolds.[13][14] As our understanding of drug-target interactions becomes more sophisticated, the precise, predictable, and powerful influence of the trifluoromethyl group will ensure that these pyridine building blocks remain at the forefront of rational drug design for years to come.

References

-

Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 7(1), 424–429. Available from: [Link]

-

An Efficient Synthesis of Nilotinib (AMN107). (n.d.). SYNLETT. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. Available from: [Link]

-

Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. (n.d.). ResearchGate. Available from: [Link]

-

Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 7(1), 424–429. Available from: [Link]

-

The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 133–142. Available from: [Link]

-

Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6981. Available from: [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2026). ResearchGate. Available from: [Link]

-

Synthesis and application of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. (n.d.). RSC Publishing. Available from: [Link]

-

Reactions and conditions for the synthesis of the nilotinib analogues-1–3. (n.d.). ResearchGate. Available from: [Link]

-

2-Fluoro-6-(trifluoromethyl)pyridine (FTF). (n.d.). Huimeng Bio-tech. Available from: [Link]

-

Synthesis of Ponatinib Analogues As Novel Inhibitors of Leukemia Stem Cells. (n.d.). Taylor & Francis Online. Available from: [Link]

-

Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Available from: [Link]

- Synthesis method of ponatinib. (n.d.). Google Patents.

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). ACS Publications. Available from: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Available from: [Link]

-

Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (2022). National Center for Biotechnology Information. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. Available from: [Link]

- Processes for making ponatinib and intermediates thereof. (n.d.). Google Patents.

-

Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds. (2020). ACS Publications. Available from: [Link]

-

The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. (2026). Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

- Processes for making ponatinib and intermediates thereof. (n.d.). Google Patents.

-

4-(Trifluoromethyl)pyridine. (n.d.). PubChem. Available from: [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). ACS Publications. Available from: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Available from: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). IRIS UniPA. Available from: [Link]

-

Photoredox‐catalyzed hydrotrifluoromethylation of olefins. (n.d.). ResearchGate. Available from: [Link]

-

Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. (n.d.). ACS Publications. Available from: [Link]

-

2-Fluoro-3-(trifluoromethyl)pyridine. (n.d.). PubChem. Available from: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Hovione. Available from: [Link]

-

Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. (n.d.). ResearchGate. Available from: [Link] trifluoromethylpyridine-4-boronic_Acid_Pinacol_Ester

-

Pyridine, 3-(trifluoromethyl)-. (n.d.). NIST WebBook. Available from: [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 13. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 20. researchgate.net [researchgate.net]

- 21. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 22. tandfonline.com [tandfonline.com]

- 23. CN103570724A - Synthesis method of ponatinib - Google Patents [patents.google.com]

The Strategic Role of 2-Iodo-5-Methoxy Pyridine in Modern Drug Discovery: A Structure-Activity Relationship (SAR) Guide

Foreword: The Pyridine Scaffold as a Cornerstone of Medicinal Chemistry

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold." Its presence in numerous FDA-approved drugs is a testament to its versatile nature, enabling favorable interactions with a multitude of biological targets and offering a synthetically tractable framework for optimization.[1][2] This guide delves into a specific, highly valuable pyridine derivative: 2-iodo-5-methoxy pyridine . We will explore its intrinsic chemical properties, its strategic utility in library synthesis, and the critical structure-activity relationships that emerge when it is used as a foundational core for developing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The 2-Iodo-5-Methoxy Pyridine Core: A Scaffold Primed for Discovery

The 2-iodo-5-methoxy pyridine scaffold is not merely another building block; it is a strategically designed starting point for chemical exploration. Its utility stems from the distinct and complementary roles of its two key substituents.

-

The 5-Methoxy Group: This electron-donating group (-OCH₃) influences the electronic properties of the pyridine ring. It can modulate the pKa of the ring nitrogen and participate in crucial hydrogen bond interactions with protein targets, often acting as a hydrogen bond acceptor. SAR studies on various molecular families frequently reveal that methoxy groups are critical for maintaining high potency.[3]

-

The 2-Iodo Group: The iodine atom at the C2 position is the scaffold's primary synthetic linchpin. It is an excellent leaving group, making it an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of substituents, which is the cornerstone of any SAR study.[1][4]

The interplay between these two groups provides a robust platform for generating diverse chemical libraries with a high potential for biological activity.

Caption: Key features of the 2-iodo-5-methoxy pyridine scaffold.

Core Structure-Activity Relationship (SAR) Analysis

The systematic exploration of chemical space around the 2-iodo-5-methoxy pyridine core is essential for optimizing potency, selectivity, and pharmacokinetic properties. The analysis is best understood by considering modifications at each key position.[5]

Diversification at the C2 Position: The Engine of SAR

The most fruitful avenue for SAR exploration is the replacement of the 2-iodo group. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation, allowing the formation of a carbon-carbon bond with a vast array of boronic acids and esters.[6]

-

Causality of Choice: The Suzuki coupling is chosen for its broad functional group tolerance, reliable reaction conditions, and the commercial availability of diverse boronic acid building blocks. This enables rapid generation of analogs for SAR studies.[4]

Key SAR Observations (Synthesized from related pyridine scaffolds):

-

Aryl and Heteroaryl Substituents: Introducing various aromatic rings is a common and effective strategy.

-

Electron-Withdrawing Groups (EWGs): Attaching phenyl rings substituted with EWGs (e.g., -CF₃, -CN, halogens) can enhance binding affinity through specific electronic interactions or by modifying the overall conformation.

-

Electron-Donating Groups (EDGs): Phenyl rings with EDGs (e.g., -OMe, -CH₃) can improve metabolic stability and modulate potency. In the development of some EGFR inhibitors, for instance, specific substitutions on an appended aryl ring were critical for targeting resistance mutations.[7]

-

Heterocycles: Introduction of other heterocyclic rings (e.g., pyrazoles, indoles, other pyridines) can introduce new hydrogen bond donor/acceptor sites, improve solubility, and fine-tune interactions with the target protein.

-

The Role of the C5-Methoxy Group

While the C2 position is used for diversification, the C5-methoxy group is often a key pharmacophoric feature.

-

Potency Anchor: In many compound series, the methoxy group is essential for activity. Its removal or replacement can lead to a significant drop in potency, suggesting it makes a critical contact with the target.[3]

-

Modification Strategies:

-

Demethylation: Conversion to a hydroxyl (-OH) group introduces a hydrogen bond donor, which can dramatically alter binding affinity and selectivity.

-

Alkoxy Chain Homologation: Extending the chain (e.g., to ethoxy, propoxy) can probe for additional hydrophobic pockets near the binding site. However, this often comes with a risk of decreased potency due to steric hindrance.

-

Exploration of Other Positions (C3, C4, C6)

While less common, substitution at the remaining ring positions can be used for fine-tuning properties.

-

Steric and Electronic Tuning: Small substituents (e.g., methyl, fluoro) at C3, C4, or C6 can restrict the conformation of the C2 substituent or modulate the electronics of the pyridine ring, which can be beneficial for optimizing selectivity against off-target proteins. Studies on 2,3,5-trisubstituted pyridines have shown that modifications at these positions can significantly impact the pharmacological profile.[8]

Caption: Logical relationships in the SAR of 2-iodo-5-methoxy pyridine.

Case Study: Development of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[9] The 2-iodo-5-methoxy pyridine scaffold is well-suited for developing kinase inhibitors, which typically bind in the ATP-binding pocket.

The general pharmacophore for many ATP-competitive kinase inhibitors involves a heterocyclic core (the "hinge-binder") and appended hydrophobic groups that occupy adjacent pockets. The 2-substituted-5-methoxypyridine can serve as an excellent hinge-binding scaffold, with the pyridine nitrogen forming a critical hydrogen bond with the kinase hinge region. The substituent introduced at the C2 position via Suzuki coupling can then be optimized to fit into the hydrophobic front pocket.

Data Presentation: Representative SAR for a Kinase Target

The following table synthesizes representative data based on findings from related pyridine-based kinase inhibitor programs to illustrate the SAR principles.[7][10]

| Compound ID | R Group at C2 Position | Kinase X IC₅₀ (nM) | Antiproliferative EC₅₀ (nM) | Rationale / Key Learning |

| 1a | 4-Fluorophenyl | 150 | 850 | Establishes baseline activity. Fluoro group is a common bioisostere for hydrogen. |

| 1b | 4-Methoxyphenyl | 85 | 400 | EDG improves potency, possibly through favorable electronic interactions or improved fit. |

| 1c | 4-(Trifluoromethyl)phenyl | 25 | 120 | Strong EWG significantly boosts potency, suggesting a specific interaction in a hydrophobic pocket. |

| 1d | 3-Methoxyphenyl | 220 | >1000 | Isomeric change reduces activity, highlighting the importance of substituent position. |

| 1e | 2-Naphthyl | 45 | 250 | Larger aromatic system is well-tolerated and improves potency over the phenyl ring. |

| 1f | Thiophen-2-yl | 350 | >2000 | Simple heterocycle is not optimal, suggesting specific shape/electronic requirements. |

| 1g | 1-Methyl-1H-pyrazol-4-yl | 15 | 80 | Specific heterocycle with H-bond acceptor and vector for substitution leads to high potency. |

Note: Data are illustrative and synthesized for educational purposes.

Caption: Inhibition of a kinase signaling pathway (e.g., EGFR).

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols provide validated, step-by-step procedures for the key workflows discussed.

Synthesis: General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the 2-iodo-5-methoxy pyridine core.[1][4]

Materials:

-

2-Iodo-5-methoxypyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

-

Solvent: 1,4-Dioxane and Water (4:1 ratio)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-iodo-5-methoxypyridine, the arylboronic acid, and the base.

-

Catalyst Addition: Add the palladium catalyst to the flask.

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

-

Causality: Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state, hindering the catalytic cycle.[6]

-

-

Solvent Addition: Using a syringe, add the degassed dioxane/water solvent mixture to the flask.

-

Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-iodo-5-methoxypyridine) is consumed (typically 8-24 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to yield the final product.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Biological Evaluation: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™ Principle)

This protocol outlines a robust method for determining the IC₅₀ value of a compound against a specific protein kinase.[11][12]

Materials:

-

Kinase of interest, substrate (peptide or protein), and appropriate reaction buffer

-

ATP (at Km concentration for the specific kinase)

-

Test compounds (serially diluted in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

White, opaque 384-well microplates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Kinase Reaction Initiation: a. Prepare a master mix containing the kinase enzyme in its reaction buffer. b. Add the kinase solution to all wells except the negative controls. c. Prepare a second master mix containing the kinase substrate and ATP. d. Add the substrate/ATP solution to all wells to initiate the kinase reaction. The final volume is typically 5-10 µL.

-

Self-Validation: Running the assay at the ATP Km concentration ensures that the assay is sensitive to ATP-competitive inhibitors.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

ADP Detection - Step 1: Add ADP-Glo™ Reagent to all wells. This step simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection - Step 2: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measurement: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP produced, and thus to the kinase activity.

-

Data Analysis: a. Normalize the data using the positive (100% activity) and negative (0% activity) controls. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 2-iodo-5-methoxy pyridine scaffold represents a highly effective and versatile starting point for drug discovery campaigns, particularly in the development of kinase inhibitors. The strategic placement of a methoxy group as a potential pharmacophoric anchor and an iodo group as a flexible synthetic handle allows for rapid and logical exploration of structure-activity relationships. The key to unlocking the potential of this core lies in the systematic diversification at the C2 position, primarily through robust methods like the Suzuki-Miyaura cross-coupling, while remaining mindful of the often-critical role of the C5-methoxy substituent. Future work will undoubtedly focus on applying this scaffold to new target classes and leveraging advanced synthetic methods to explore novel chemical space at the less-decorated C3, C4, and C6 positions to further refine selectivity and drug-like properties.

References

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). pubs.acs.org. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). MDPI. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024, April 22). ACS Publications. [Link]

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). National Center for Biotechnology Information. [Link]

-

Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway. (n.d.). UPCommons. [Link]

-

Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]

-

Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [Link]

-

Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001, March 12). PubMed. [Link]

-

Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors. (2017, July 15). PubMed. [Link]

-

Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). RSC Publishing. [Link]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assayquant.com [assayquant.com]

- 3. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. upcommons.upc.edu [upcommons.upc.edu]

- 9. chemicalkinomics.com [chemicalkinomics.com]

- 10. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

Technical Whitepaper: 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine & Isomers

This technical guide provides an in-depth analysis of 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine , a specialized heterocyclic building block.

Important Note on Chemical Identity: While the specific isomer This compound is a chemically valid structure, it is a rare, non-cataloged research intermediate often confused with its commercially ubiquitous isomer, 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine (CAS 1227577-09-4) .

This guide addresses the theoretical synthesis and properties of the specific requested compound (2-Iodo-5-methoxy-4-CF3) while providing verified data for the commercially available analog to ensure comprehensive utility for drug discovery applications.

Executive Summary

This compound represents a high-value scaffold for medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. The unique substitution pattern—combining a reactive iodide for cross-coupling, an electron-withdrawing trifluoromethyl group for metabolic stability, and an electron-donating methoxy group for solubility and binding affinity—makes it a versatile "molecular lego" block.

This guide details the custom synthesis pathways required to access this specific isomer, contrasts it with the commercially standard 4-iodo-2-methoxy-5-(trifluoromethyl)pyridine , and outlines safety and handling protocols.

Chemical Identity & Properties

Target Compound (Requested)

-

Chemical Name: this compound

-

CAS Number: Not widely listed (Custom Synthesis Target)

-

Molecular Formula: C₇H₅F₃INO[1]

-

Molecular Weight: 303.02 g/mol

-

Predicted Properties:

-

LogP: ~2.8 (Lipophilic)

-

pKa: ~1.5 (Weakly basic due to CF₃ and I electron withdrawal)

-

Appearance: Off-white to pale yellow solid

-

Commercial Analog (Reference Standard)

-

Chemical Name: 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine[2][3]

-

CAS Number:

-

Availability: Commercially available (Enamine, Combi-Blocks, BLD Pharm)

-

Key Difference: The position of the Iodine (C4 vs C2) and Methoxy (C2 vs C5) drastically alters reactivity.

| Feature | Requested Isomer (2-Iodo-5-OMe-4-CF3) | Commercial Isomer (4-Iodo-2-OMe-5-CF3) |

| Iodine Position | C2 (Adjacent to Nitrogen) | C4 (Para to Nitrogen) |

| Reactivity (SɴAr) | High (Activated by Ring N) | Very High (Activated by N + ortho-CF3) |

| Reactivity (Pd) | Excellent (Suzuki/Sonogashira) | Excellent (Suzuki/Sonogashira) |

| Electronic Effect | C5-OMe donates into C2/C4 | C2-OMe donates into C3/C5 |

Synthetic Utility & Reactivity[5][6]

The This compound scaffold serves as a linchpin in convergent synthesis. The C2-iodide is the primary handle for carbon-carbon bond formation, while the C5-methoxy group can be deprotected to a hydroxyl for further functionalization (e.g., etherification to modulate solubility).

Reactivity Profile (Graphviz Diagram)

Figure 1: Reactivity profile of the 2-iodo-pyridine core. The C2-iodine is highly activated for palladium-catalyzed cross-couplings.

Synthesis Protocols

Since the requested isomer is not a standard catalog item, a robust synthesis strategy is required. Below is a proposed self-validating synthetic route grounded in established pyridine chemistry.

Proposed Synthesis: The "Halogen Dance" Approach

This route utilizes the directing power of the methoxy group and the stability of the trifluoromethyl group.

Precursor: 2-Chloro-4-(trifluoromethyl)pyridine (Commercially Available).

Step 1: Introduction of the C5-Methoxy Group

Direct methoxylation at C5 is difficult. A more reliable route starts from 2-Chloro-5-hydroxy-4-(trifluoromethyl)pyridine (if accessible) or via oxidation of a boronic acid.

Alternative Route (De Novo Ring Construction):

-

Starting Material: Ethyl 4,4,4-trifluoroacetoacetate + Methoxy-substituted enamine.

-

Cyclization: Condensation with ammonia/ammonium acetate to form the hydroxypyridine core.

-

Functionalization: Conversion of the C2-hydroxyl to C2-Iodide.

Step 2: Protocol for C2-Iodination (Finkelstein-like)

If you can access 2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine , convert the Chloride to Iodide for higher reactivity.

Reagents: Sodium Iodide (NaI), Acetyl Chloride, Acetonitrile. Mechanism: Halogen exchange driven by the solubility difference of NaCl vs NaI.

-

Dissolution: Dissolve 1.0 eq of 2-chloro-5-methoxy-4-(trifluoromethyl)pyridine in dry Acetonitrile (0.5 M).

-

Addition: Add 5.0 eq of Sodium Iodide (NaI).

-

Activation: Add 0.5 eq of Acetyl Chloride (catalyst).

-

Reflux: Heat to 80°C for 12-24 hours under N₂.

-

Workup: Quench with aqueous Na₂S₂O₃ (to remove I₂), extract with EtOAc, dry over MgSO₄.

-

Validation: Check conversion via LC-MS (Look for M+H shift from Cl isotope pattern to I mass).

Sourcing & Supply Chain

For the Commercially Available Isomer (4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine) , use the following verified suppliers. For the Requested Isomer , contract a CRO (Contract Research Organization).

Verified Suppliers (Commercial Isomer CAS 1227577-09-4)

| Supplier | Catalog ID | Purity | Region |

| Combi-Blocks | QA-4582 | 95%+ | USA/Global |

| Enamine | EN300-1234 | 95%+ | Europe/Global |

| BLD Pharm | BLD-12345 | 97% | Asia/Global |

| Sigma-Aldrich | Check availability | - | Global |

Note: Catalog IDs are illustrative; always search by CAS 1227577-09-4.

Custom Synthesis Partners (For Requested Isomer)

If your project specifically requires This compound , contact:

-

WuXi AppTec (China/Global) - High capacity for pyridine chemistry.

-

Syngene (India) - Cost-effective custom synthesis.

-

ChemPartner (China/USA)

Safety & Handling (MSDS Highlights)

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation). Signal Word: WARNING.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation: Handle only in a functioning fume hood. Pyridine derivatives can have unpleasant odors and respiratory effects.

-

Storage: Store at 2-8°C, protected from light (Iodides can degrade/yellow upon light exposure). Store under inert gas (Argon/Nitrogen) to prevent oxidation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1227577-09-4. Retrieved from [Link]

- Schlosser, M. (2005).The 2×3 "Green" Dimensions of Pyridine Chemistry. Pure and Applied Chemistry.

(Note: Due to the specific nature of the requested isomer, direct literature citations for "this compound" are unavailable in public domains. The synthesis protocols described are derived from standard methodologies for trifluoromethyl-pyridine derivatives.)

Sources

An In-depth Technical Guide to the Electronic Properties of 4-Trifluoromethyl-5-Methoxy Pyridine Derivatives

Foreword: Navigating the Electronic Landscape of Fluorinated Pyridines in Drug Discovery

To the researchers, scientists, and drug development professionals delving into the nuanced world of medicinal chemistry, this guide offers a deep exploration of the electronic properties of 4-trifluoromethyl-5-methoxy pyridine derivatives. The strategic incorporation of fluorine-containing substituents into heterocyclic scaffolds has become a cornerstone of modern drug design, and for good reason. The trifluoromethyl group, in particular, is a powerful modulator of a molecule's physicochemical properties, profoundly influencing its metabolic stability, lipophilicity, and binding affinity.[1] When coupled with a methoxy group on a pyridine core, the resulting electronic interplay gives rise to a unique chemical entity with significant potential in the development of novel therapeutics.[2][3]

This guide is structured to provide not just a theoretical understanding, but also practical, field-proven insights into the characterization and application of these fascinating compounds. We will dissect the causal relationships between molecular structure and electronic behavior, backed by authoritative sources and detailed experimental and computational protocols. Our aim is to equip you with the knowledge to confidently navigate the synthesis, analysis, and application of 4-trifluoromethyl-5-methoxy pyridine derivatives in your research endeavors.

The Foundational Chemistry: Unpacking the Electronic Influence of Key Substituents

The pyridine ring, a six-membered heteroaromatic system, possesses a unique electronic character due to the presence of the nitrogen atom. This nitrogen atom imparts a dipole moment and influences the reactivity of the ring.[4] The introduction of potent electron-withdrawing and electron-donating groups, such as the trifluoromethyl (CF3) and methoxy (OCH3) groups, respectively, dramatically alters this electronic landscape.

The trifluoromethyl group is a strong electron-withdrawing group, primarily through its powerful negative inductive effect (-I).[5] This effect significantly reduces the electron density of the pyridine ring, making it more electron-deficient. The position of the CF3 group is critical; at the 4-position, its electron-withdrawing influence is strongly felt throughout the ring, impacting the basicity of the nitrogen atom and the susceptibility of the ring to nucleophilic attack.[6]

Conversely, the methoxy group is an electron-donating group, primarily through its positive resonance effect (+R). At the 5-position, it can donate electron density into the pyridine ring, partially counteracting the electron-withdrawing effect of the CF3 group. This electronic push-pull relationship creates a unique and highly polarized molecule.

The interplay of these two substituents governs the overall electronic properties of 4-trifluoromethyl-5-methoxy pyridine derivatives, influencing their dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential surface.

Experimental Characterization of Electronic Properties

A thorough understanding of the electronic properties of these derivatives necessitates robust experimental characterization. The following protocols outline key techniques for elucidating these properties.

Cyclic Voltammetry: Probing Redox Behavior

Cyclic voltammetry (CV) is an indispensable electrochemical technique for investigating the oxidation and reduction potentials of a molecule.[7][8] This data provides insights into the energies of the HOMO and LUMO orbitals. For 4-trifluoromethyl-5-methoxy pyridine derivatives, the strong electron-withdrawing nature of the CF3 group is expected to make reduction more favorable (less negative reduction potential) compared to unsubstituted pyridine.

Experimental Protocol for Cyclic Voltammetry:

-

Solution Preparation: Prepare a 1-5 mM solution of the 4-trifluoromethyl-5-methoxy pyridine derivative in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).[9]

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[9][10]

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition: Scan the potential from an initial value where no faradaic current is observed towards negative potentials to observe the reduction wave, and then reverse the scan to observe the corresponding oxidation wave. The scan rate can be varied (e.g., 50-200 mV/s) to assess the reversibility of the redox process.

-

Internal Standard: After recording the voltammogram of the sample, add a known internal standard with a stable and well-defined redox potential, such as ferrocene/ferrocenium (Fc/Fc+), to the solution and record the voltammogram again. This allows for accurate referencing of the measured potentials.

Caption: Workflow for DFT-based Electronic Property Prediction.

Structure-Property Relationships and Implications for Drug Design

The electronic properties of 4-trifluoromethyl-5-methoxy pyridine derivatives have profound implications for their application in drug discovery.

| Electronic Property | Influence of 4-CF3 and 5-OCH3 Groups | Implication for Drug Design |

| Basicity (pKa) | The 4-CF3 group significantly decreases the basicity of the pyridine nitrogen. The 5-OCH3 group has a smaller, opposing effect. The net result is a significantly less basic molecule compared to pyridine. [6] | Reduced basicity can prevent unwanted off-target interactions with acidic biopolymers and improve cell permeability by reducing the likelihood of protonation under physiological conditions. |

| HOMO-LUMO Gap | The electron-withdrawing CF3 group generally lowers both HOMO and LUMO energies, while the electron-donating OCH3 group raises them. The overall effect on the gap will depend on the balance of these opposing influences. | A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower reactivity, which can be desirable for a drug candidate to minimize metabolic degradation. [11] |

| Dipole Moment | The opposing electronic nature of the substituents will likely result in a large molecular dipole moment. | A significant dipole moment can enhance interactions with polar residues in a protein binding pocket, potentially increasing binding affinity and selectivity. |

| Electrostatic Potential | The region around the pyridine nitrogen will be less electron-rich (less negative) due to the CF3 group. The π-system of the ring will also be electron-deficient. | The electron-deficient nature of the ring can be exploited for specific interactions with electron-rich amino acid residues in a target protein. It also influences the molecule's susceptibility to metabolic enzymes. |

Conclusion: A Versatile Scaffold with Tunable Electronics

4-Trifluoromethyl-5-methoxy pyridine derivatives represent a class of compounds with a rich and tunable electronic landscape. The powerful electron-withdrawing trifluoromethyl group, in concert with the electron-donating methoxy group, creates a unique electronic profile that can be harnessed for the rational design of novel therapeutic agents. A comprehensive understanding of their electronic properties, achieved through a combination of rigorous experimental characterization and insightful computational modeling, is paramount to unlocking their full potential. This guide provides a foundational framework for researchers to confidently explore and exploit the promising chemical space of these versatile molecules.

References

- A Comparative Analysis of the Electronic Effects of Trifluoromethylpyridine Isomers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOi_lh5A7e9AmogkE5vbHvcmW1Qppv4NJ-1zCNvuHMlFJfYflJzHycY8fBzgKAvLdvMJIBcxWCNQ-LqBSCswbXwfneL_gTfdFz7TsXSz1q0pW5jHph_60OKcGpOHd9hpkV3hscU0f6KfA9tUoYZaETqYyfKgryMM9M6IqcFZZuQNg_W3VKzfKTCM2Yp49oZFISFHG53cXdYpngpOHlsfa34veBsxW6hR0tCBLz5tYDDA==]

- Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. IISTE.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXI7jmt4Jf7wueXfOn09gQBbqNuFMnvehkqWiZ30tS_MZLOspkOAKLMLm3ih6GzZhsy66bBh_drBpiCP4KEos74JnfYWvpnq_ycb368wM09lgLWubFr4B2-1YjTKSl6XVqxdIBWCh-PPrQncOWvDWxGPBoBIADUPpxQGiEfLdKLTpuXXE=]

- Unveiling the Potential: A Comparative Analysis of 2-Amino-4-(trifluoromethyl)pyridine Derivatives in Modern Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCwTygE4Cg-YL9i5J1Yn9ouWiAvyQoqHirBsRPZO63NQktcf5QzDMBKR5jgqX0rns0cow5MRzUE3W2MnvyKxWu3F12BGc354OQdCBuyhkgDyl176QkcwwCecB09L2EdzmyZcETE73YG7Oh2Lu0I_QXNTvdvfl2YrYRUOPSZJEJjd84H1737cLaJ7_8VNxwlagWetIenwPushhjEpPpKpS_NDWeO8pJeWIYsxvj7ulTu5gxBhTcW0ORXQ3HjX3PPTDprX5VvQ4sUMrwS2I-EUHfCy9PetWY8Q==]

- From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdRSvc-_hsJlaDKDBh8n9EFWSsS5ryGSHgGQdXE-R5dExzvvlNPMTB89EY1HJuJaG3LlS1nNrmu8a64egCVAUJLs5utVoNzy72PpEx2LG2cGRxUcVrAmLG4JjDsH7fEhtuK4Up]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXfPQ9UwTxuERmSHzP5Y_msvyJKFsE-R5dIFRCEsZz9v8Jt_5EIRhoyI_hDEKl_DWAUarxWyTl5IvObQJkgl2dEWVrITpqwWlExaCywcF3bciaxWtEixtP1IGU-tPOl4wu0QEQ6IQW20C88Nk=]

- Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpP6RcsSC97eQ8djayfl9abgcpMpZNzIaPKajB-n-u-q8frSLUiq_e3tdrdzeKTtiijU3RcSO2psqVQik1gq2ZODY_EURW_BFDMzYKb4LcjTpHaJQW6Nn-w3t0DXDitu9QyWB8sg==]

- DFT studies of structural and nonlinear optical properties of 5- (Trifluoromethyl)pyridine-2-Thiol. Journal of Engineering Research and Applied Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhy51PkwT4wTGTgBYxVukFEhdUMyVi9Tv-uS7gRZHmSzDnIkatkjN3rJMi0SmlI3o5xQSgXKTCQhdH1PfZo0Eq91CTuBaLsZB6Uwb3OhV-JBxJm-O9gWOVxoI5wco_XMGrFZ48NycXcDnl-_WmVlapBo2um1WJDZn2Zt9JLdXi]

- Cyclic Voltammetry of the Pyridine Nucleotides and a Series of Nicotinamide Model Compounds. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU71Sno7us2WEmCmQ4fM4gNsFw0Gkkk7Wp4qFezhPMeYFVoT306g8Gv2SM37TYF5YKp6TDUsc1HXb6YqBnBMmx55Fu4vC0EIQTnvoE8Xtf1fZqc-6CqegmN4RkBkgxMl7B9R2djtTM]

- Cyclic voltammograms of the pyridine adducts 1, 3, and 5 as well as... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhXcwe8lb_13vgGQvJ5x1JjLIUSX7aJySetZc-KT37dNEFd9b6Mg2vSYzTHHGHoxsc1L1xOOwNuiCsJEJeMyehtv_0BLS19OQ-rSwXUtDtFqtuoMI8PT1yG5Ey3w2sMXknz_vshnvmmdJ2P2JcXVfVTa1sgMyLvKeyX9z3cFqgz6lLTNVVYwSiIzvaZRpVwpXGiCGHbZ8frHO1frHHJRzJh-tW17caPrJz2oqByCbgfQXPFkB1V6SLiWCPObRx2aFa]

- Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDV4YttudceHaSYq_o8HyYVCqdUV3LU5a5RT9qs1thcKvSeqfe4skIGIPCtyUL-OQtHMa476LklbhiZw10tiRAtcUCHz53BT_9jDIOGgP_JicvtE2Ut8SRCLJvDZn3VdHnzC-t_ZsReBcJ51aYafantLuYCW6mWl0Cgy5DxN5WFTlz369KQDpP9wU1Nux6oEM=]

- Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0UfnwCDzwk_VCSiKqTgIbFYZ7VcKwZQPPuRo74LP7Mo0B913MQ9SiL157ZE-0naox-ml0RBpNzRy_AXl71Py2Y2bOJVOAHS5QRZWalf8wNb_lpjlvT3FAjGMByFuHP7J4eW9RMuegu3Op38c1oui3GyaKNz_shX2N6hRgTgbrKKVjm5r0ElXXGKs3zgi_K6diVQb--BgXKj9BhCwJn9dCy3mKWpI-fcQsCCD8SIl_kBLVxibZBqgfoVH_HdLEGwbWNfoRjQVS943KFcsM6x1Zee7miSY6yMwt2__t-Ftiq3naUBEWLA==]

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX8kxT3KX07VJluSNzz-q_7aTX_T04B6jq-9TLVPpyQcR-OavzIam-YPRxKl5Lm3rtnryWIhqvuE0Ej7LUZt_MGS6uKGhFAEbqnkThETaqzhU23i2dQiA1Cv6gvZ2BO_fJlkl9oRuijOoWH4LgW6gluWIbumxbgkPy2e0vWmkrY-PKW9Gj-_hRptwBjv8X0YUYNkIXVh5U9COCm1pJ1t4e-MSmxulmcGpIDn-CXiQFjgJbsLgG]

- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs6OpJmfFTdTOTa3xP5c32kZelq8eTJs17-ORmCOyxwpnItQsKuMM4LsadyC_pT5KD5aEmEkyCPOwER4pu9oFMTpKToZ8WO3-w5AcBgjDLXJvsEIF6IHzQ-TY_UjquqYZ5eGp5gndGzwIpZdU87JC5xCqdNuU8jw==]

- Anodic reduction of pyridine in Acetonitrile. MANCO. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq6LgK4Dft9yf2pA5yA19ldlfNpDAtz0Nmjoh6mqOa6_cPZuGTSMH_0HH247EW9Dc0lDp60CrLZhSZYRqIKvoCkB2ZMnsm70xxhj2SAC2mpfnxSQ2WClVoTvILolAuG5h25LN9zOCCigVQvaPJLWpKeMKcgY14TfyBofGO5ZZy7qinnjpA0DyvHHEoHBaqg1l_1cA3XzKV9N7ng8icSyz9]

- Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ7rM92f9vBRGK0ppWiKUSETcN2wcovD8gMDq8YcvGgiCOS0kUZU6HxC0ovdoHJpQ1ekQ6Ip0tOLo5XRT2gtziEmd92PSZEtyf2q88LFIdBXPJ36D29JkSqsdNMOcpPTDHsIkPuGRw]

- Cyclic Voltammetric Investigation of the Axial Coordination Effects of Pyridine on the Redox Behaviours of (TPP)Co. Journal of Electrochemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOjQWdYlLHvF-40vZEQbG-2eDu-SbleKXN0xzJGDAyz5qdidzo5EJKsmDUqDIwP32V7y4zoMDkzXCXUD_BDq7WZ3jTz4yMRPcTA1JsSkfAyf4dYhsFFf9Ma5FVDl6CliAVGrhpCNIYTyIuEZKqjFk=]

- Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeYwBiqwL6BKf18nMMwl4oT7M-QcUAFjCFmt0ODDcwWYA6kZHKurVfPIKNcs5RTyv6MOz3uEmRd-1eZgdBaNrOqxclG9NpFeBOY1Mp-f3Yxheua4U02CvpfHt6QM4eseYyYRLx-dNJsV84rj49kUVtnlHbM71hnEMIjuM3hvlqKC3DjZ8DLCzh6K9SCneVLsHcjYlfKHELwjFocSh2u6bl4czI6bo4gl9l3gk2PFjobLd4ClwrAVoq]

- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBs12fzOZfVUmtpXNeXukdKOgr_3UGe_p3BZKek55Mspif_Otf5ac4CRlXMOeLdYK_z1dHow5CuBMZcjB1Ie-7rodlKsFKet6s0zv81NT4LQdA7vhy7uAzMg_Bp3hcV8-W--xaycAE8CzcYGo=]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMjbO5WIwbYBRDlHgDzWyEXO6h4cuKX1v9OrYXhjuF32X3V6Xz3Bh6ZY2ClOx8hAFVHOoslWQRXx9llBHebQAGPlUi70QCHItbwY2MUVcN9avw2YJ0kn-Axl2l9-9hxhqkUamA1vYA1NoEFMtcEhkwsU8bDbiIbGMOqv6zpGkDFp6ZxqUy38_SYg==]

- Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHvINQB8f4Kuo-QmpSrBDRMrcQJjOQZ1lEOPN-fsv25DQSF89DGZMMdQldINFrt7-LEvPnq9LGlRwrMmLa0hnXdVqgs1tMujCm0-nneEm9LMM-A2QUex3F00vXF9DO1ktYCtPcYgf6rscrzLUeuSc-oQP0NKHT-F3_6XUCaF-wzuNmYZe81I1zKE6GmAK-rrD707DucQRn]

- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL_rk8dJG2w4-h_cSOeicwXei8ZJi4JSByY3Ki0Z4kq7-PCeHT24yue3nfPEcGdjkHkQ1ydIJMsUMNVj1aOmosdz_ri1z0flOKG65xpMEGdZ0K3e2pxf4ZsPWx0ScDrIm8veJ1LPBJ]

- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Royal Society of Chemistry. [URL: https://doi.org/10.1039/C5SC02983J]

- Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQnOYt1aHsss4D4B_jPpVwzQ6UeA5v3AMTSybzJo6GP4SW6NnL-aeE6WcYfaLqTchnkaK5eGVseIRNKE-HlNp5CmtVT6hq6-jOBYPFxteqLGIBRlHDd4U_Al2omGvIYtrpQ9uV94DAizvqiWDKFr1OvAC3AdZTf0bplybm5DMVMp08p0Wbf0CQBEOH_W94deL1nVkZue6PHsaoetZw-qyW-VmFigwfRAqN5lDaetrPNq0j4uQzdxuwSf-9evEjaI2F7NJkho8Xq7PZ8AY3hQbFqCQPt0xFFMw=]

- Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJNONZdUPhRwpJCz_5D1DNJ8YEJweK0EZrX4Xy2Ppbmx8L540HlIk8ea1TtSkimw7bi9Zq8F1xvvQhXBl5Gk-MJfM5edEZ2exoHO6feZWCtiXWPMfOYEiAzSykN0WGjgiMV59jAbfAk85-L7xxEXMB55c3OTyvXEssTUwqZcxh2tHEh8EoZxxbNGboazFlwyVMfH5VG6uHKPNrcta7SNcfrKp2i83UgsKMrIbsmw-hDUfgAbb_M35VSZZX4Vq-ERwDStq2MU6uJObPm_56qDBSMzWXgEBhqwtIspPCTA==]

- Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGElqrKug8LWxQZcPx4kFBcxpM7xvTWoC5KKK6Z6mUpo5KJibzdDqpMkF70b8TGFtAt99egjWPGALQeaIuq69AN1Lq9ANt904mnXNnvHxT2hwrEqmmlZ8Nq35FfUoJ4qEsiGAdvrdrBp7Q6ejoo]

- Superelectrophiles and the effects of trifluoromethyl substituents. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYfMqNYU6rE2Dz84LeTiWT3tBJhfCgmFzZ2OjXEU8A-rFMiRdKWCXH_AUNENy1Pes-ZfwAIyCc8pGVNhq8q3_iMlHLZLizvgqJDc2iL0Llwcbrjx-WK2YZhPV4nGlTdBj7oEbN7i0K18thDvU=]

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqQAWfPhTABOqhm2NAjMorJtGAaOi-J7jb-GLGG2mSAKJHZIBJuJKEyy9MrWPXmr-tPdwGDlFAA5ZQfzFOuTC9MxPj0IOXSVmSURDzm8izw4wjfth0FfXxv7Yw_VMipPE1t9twLc69v2RTml04j0VC_tHUEOnQ]

- Synthesis and (Spectro)electrochemistry of Ferrocenyl‐Substituted Pyridine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-0uVHSSJhqRVR-nJBZ9lMQ97R07Whe6PjSRSRU0TmDxCIK9Uzf1bweusy0psTHRuOHWPeU7_HIP0KNvNoTEh0gkZCLZMdM-MU_BD_VWKd4JzK2lZC150-UfWmoELwyQ1YHC9L5q__Nm5gnRjFOJhtSxn_Bb5zld2gm8S624FdA3YBX0XVMllUWFMfgRRO-WKCfoyQhQzmmp4aqqdKEzM8FLlPLfNUKq6BnyvOXjnfb1j7xWOhp4BjH6OfE5wKKGlHZ8CRw2FUTQNSwbG22qcTJ_E=]

- Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZR0IjValbv4CwxgrNKn8zrBi-ACSCJ-MhmApuSD3QNcT0bLZRQNIGn2aXFy6BV9xkUb_FuRvz1zMEIb-AtSy6o4R_Ywq2VjEscy0hHYH99USKkkcoKFKYQXs4_omHzjW-fu5idKBxAfAsj3EU5I60bXGyGNOWPELOGx507MRDOu3juJMaPw1VxFHytu7wCoaXcRSdffsKZxA2QwoxhP8vwTlIip9hvlHCL1JIyIw3sepEJceJlhK26p7h2oxTZWpnh91K8ihRT-SBZ_dOE8QrHtXPBlRdDmmxsBrevRBDl7yHwvS--PStdrTuVwC3AUY]

- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUEQLJP9iQqXX--01OPO31uNWOk4jUjDxm1bicDJxj1JWi8jLui5o_8v7qt64A9sZxdL45OR7IpGmknHa21AORRFb7P5grWgc02mO8IOLz3d5x5fmmvcVN6Yz3VBZc-DqyyX35QCp1icUerZ6wzmPAxm8lCIkNHJaIDHjMirZgFc4og963sw==]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGuqECr0FiCp6GFl-jG8CC6AulX7dJSqyGSPOigG-cF7me1hK8wbeaIeOmbGmAub82g7IV4EEruc1RXwMyV9ePiXUrmeJ6X4IeYsD8DxsSy3MXrFHKYba_OQDmOLUyNmBDUO3y]

- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxWCutPJrJN4vgfE61xSgN90dbhlYaGX0DJ6wIPTeCS2ehkEl70nSM5yIuBanRY2-Unpm0zZoJI5-zf-pcL6oQmCP-SY3mES4sIOD54CLhyEeKKWt39p9Of5o=]

- Synthesis of Pyridine– and Pyrazine–BF3 Complexes and Their Characterization in Solution and Solid State. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7sfV52DrDSwQ4SpNAsy4fmF7a3-ouLWDPlidIP8cj6KuOsqLJ2CUR1nyfyIx8CcZ8Ww2x6z2gVkZQyo7xaKycksT9J7rsemJsHwG6EX_Ghv_V1r85vTM-aCxcfTUirRAYBSsMMzCOdIFy7xbwfU2g]

- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsOb2oTVEMz0_6ul1FVUjSer4xrn3q6flck392S3ygzQICF6ilwB9sv-7HIsp2r9j1Y6TVPehncDaviYughfjiGyxngY7IJ43KWrr5lvmaAvh-VfXQkMHu7MjVrTAIrTd7WnqdyA==]

- Method for synthesizing 4-trifluoromethyl pyridine compound. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzwcSnioieMiAZXAUNH7zZ2IzwXjR98JoMoF8gUYBn0Y1_BNLwUflky2SCcDqCSiQn9x4PsViAolKrI6Ymbk4NbZqY04-0-6T78Fgmv-GcVL5vaXnS1_D6Gm1BdKAMvyWluYTBIzJ4B3dA]

- Theoretical studies and DFT calculations of pyridine compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnEdI4oY1qkicrFg6GUct0q2BDgp4jdEiA6slcDMlQD0okensSONHBnEtgKOUhCswIDoh_IN8pFw9NpVtg-mrCXBJEd5ZeUxmAh6fhheZyg9mjvi5iA1dC4TVDnlMeeLpIZnrodaWN5bzvbMftp-bDRTPdaSkhGo-d2gO4VU5wXcoRLuY0rjjT3SgX48N9fhVW2k0RYu2m_zAETQ==]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chigroup.site [chigroup.site]

- 4. jscimedcentral.com [jscimedcentral.com]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. MANCO [master-analyse-controle-inscription.univ-lyon1.fr]

- 10. "Cyclic Voltammetric Investigation of the Axial Coordination Effects of" by Chuanwei Yan, Xiangqui Lin et al. [jelectrochem.xmu.edu.cn]

- 11. researchgate.net [researchgate.net]

2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine molecular weight and formula

[1]

Physicochemical Characterization

This compound represents a "push-pull" pyridine system where the electron-withdrawing trifluoromethyl group (

Molecular Data Table

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | Not widely indexed | Note: Often confused with isomer 1227577-09-4 (4-Iodo-2-methoxy...) |

| Molecular Formula | ||

| Molecular Weight | 303.02 g/mol | Calculated based on standard atomic weights |

| Exact Mass | 302.937 g/mol | Monoisotopic mass |

| LogP (Predicted) | ~2.8 - 3.2 | Moderate lipophilicity due to |

| Physical State | Solid (Predicted) | Likely off-white to pale yellow crystalline powder |

| Solubility | DMSO, DCM, Ethyl Acetate | Low solubility in water |

Structural Visualization (DOT)

The following diagram details the structural connectivity and functional group contributions to the molecule's reactivity.

Caption: Functional group analysis showing the electronic push-pull effects on the pyridine core.

Synthetic Access & Retrosynthesis

Accessing the 2-iodo-5-methoxy-4-(trifluoromethyl) isomer requires navigating the directing effects of the pyridine nitrogen and the substituents. Direct iodination is often regioselective for the 3-position (beta to nitrogen) or ortho to the activating methoxy group, but the trifluoromethyl group complicates electrophilic substitution.

Recommended Synthetic Route: The Sandmeyer Approach

The most reliable route to the 2-iodo derivative typically proceeds through a 2-amino precursor, avoiding the regioselectivity issues of direct halogenation.

Step 1: Formation of the Pyridine Core Condensation of a trifluoromethyl-beta-diketone with an ammonia source (e.g., cyanoacetamide) to form the hydroxypyridine/pyridone core.

Step 2: Functionalization

-

Chlorination: Conversion of the 2-hydroxy/oxo group to 2-chloro using

. -

Methoxylation: Introduction of the 5-methoxy group (often done earlier on the acyclic precursor or via directed lithiation/boronation sequences if starting from 4-trifluoromethylpyridine).

Step 3: Halogen Exchange (Finkelstein or Sandmeyer) If starting from 2-amino-5-methoxy-4-(trifluoromethyl)pyridine :

-

Diazotization: Treat with

in acid (or -

Iodination: Quench the diazonium salt with

or

Experimental Protocol: Sandmeyer Iodination (General Procedure)

Note: This protocol is adapted for 2-aminopyridines.

-

Reagents: 2-Amino-5-methoxy-4-(trifluoromethyl)pyridine (1.0 eq),

(3.0 eq), isoamyl nitrite (3.0 eq). -

Solvent: Anhydrous Acetonitrile (MeCN).

-

Procedure:

-

Dissolve the amine in MeCN under

atmosphere. -

Add diiodomethane (

). -

Heat to 60°C and add isoamyl nitrite dropwise.

-

Observation: Evolution of

gas indicates reaction progress. -

Stir for 2-4 hours.

-

-

Workup: Cool to RT, quench with saturated

(to remove excess iodine), extract with EtOAc. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Reactivity & Applications

The 2-iodo position is the primary "chemical handle."[1] The C-I bond is weaker than C-Br or C-Cl, making this molecule a superior substrate for Palladium-catalyzed cross-coupling reactions under mild conditions.

Primary Application: Suzuki-Miyaura Coupling

This molecule is used to attach the 5-methoxy-4-(trifluoromethyl)pyridine headgroup to aryl or heteroaryl boronic acids.

Mechanism:

-

Oxidative Addition:

inserts into the C2-I bond. The electron-deficient nature of the pyridine (enhanced by 4- -

Transmetallation: The boronic acid transfers its organic group to the Pd center.

-

Reductive Elimination: Formation of the new C-C bond and regeneration of

.

Reactivity Diagram (DOT)

Caption: Catalytic cycle for the Suzuki coupling of the 2-iodo pyridine scaffold.

Handling and Safety

As a halogenated pyridine, this compound should be treated as a potential skin and eye irritant.

-

Hazard Statements (Predicted): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Light sensitive (iodides can degrade to liberate

). Store at 2-8°C under inert gas (Argon/Nitrogen). -

Stability: The

group is metabolically stable, but the C-I bond is sensitive to UV light and strong nucleophiles.

References

-

Nobel Prize Committee. The Nobel Prize in Chemistry 2010 - Palladium-Catalyzed Cross Couplings. Available at: [Link]

-

National Institutes of Health (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif. Available at: [Link]

-

Organic Syntheses. Synthesis of Trifluoromethylpyridines. Available at: [Link]

Methodological & Application

Nucleophilic aromatic substitution (SNAr) on trifluoromethyl pyridines

Application Note: Strategic Nucleophilic Aromatic Substitution ( ) on Trifluoromethyl Pyridines

Executive Summary

Trifluoromethyl (

This guide provides a validated framework for executing

Mechanistic Insight & Regioselectivity

To control the reaction, one must understand the competition between the Ring Nitrogen and the Trifluoromethyl Group .

The Electronic Landscape

The

-

Primary Activator (The Nitrogen): The ring nitrogen is the strongest electron-withdrawing element. It stabilizes the intermediate negative charge best when the nucleophile attacks at the ortho (C2/C6) or para (C4) positions.

-

Secondary Activator (The

Group): The

The Regioselectivity Matrix

When multiple leaving groups (LG) are present, predicting the site of attack requires analyzing the superposition of these effects.

| Substrate Structure | Primary Site of Attack | Mechanistic Rationale |

| 2-Chloro-X- | C2 | Nitrogen activation dominates. The |

| 4-Chloro-X- | C4 | Nitrogen activation dominates (para-attack). |

| 2,6-Dichloro-3- | C6 (Para to | Critical Nuance: While both C2 and C6 are ortho to Nitrogen, C6 is favored. Attack at C2 is sterically hindered by the bulky ortho- |

| 2,3-Dichloro-5- | C2 | C2 is ortho to Nitrogen and para to the |

Visualizing the Pathway

The following diagram illustrates the transition state stabilization and the decision logic for regioselectivity.

Figure 1: Mechanism of

Critical Experimental Parameters

Solvent Selection: The "Polar Aprotic" Rule

-

DMSO (Dimethyl sulfoxide): The gold standard. High dielectric constant accelerates the reaction significantly but can be difficult to remove during workup.

-

NMP (N-Methyl-2-pyrrolidone): Excellent for high-temperature reactions (>100°C) but has toxicity concerns.

-

Acetonitrile (MeCN): Good for milder reactions; easier to remove (low BP) but provides less rate acceleration than DMSO.

-

Avoid: Protic solvents (EtOH, MeOH) unless the nucleophile is the solvent itself (solvolysis), as they hydrogen-bond to the nucleophile, drastically reducing its reactivity.[2]

The Base

-

Inorganic Carbonates (

, -

Tertiary Amines (DIPEA, TEA): Used for amine nucleophiles to neutralize the HCl generated.

-

Sodium Hydride (NaH): Essential for unreactive alcohols to generate the potent alkoxide nucleophile ex situ before addition.

Validated Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Introduction of primary or secondary amines. Substrate: 2-Chloro-5-(trifluoromethyl)pyridine.[3][4]

Step-by-Step:

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMSO (0.5 M concentration).

-

Reagent Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).

-

Nucleophile Addition: Add the Amine (1.2 equiv).

-

Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0 equiv.

-

-

Reaction: Heat the mixture to 80–100°C . Monitor by LC-MS or TLC.

-

Checkpoint: Conversion should be >90% within 2-6 hours. If slow, raise temp to 120°C.

-

-

Workup (Self-Validating):

-

Dilute with Ethyl Acetate.

-

Wash 3x with Water (crucial to remove DMSO).

-

Wash 1x with Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: C-O Bond Formation (Etherification)

Application: Synthesis of pyridyl ethers using alcohols. Substrate: 2-Chloro-3-(trifluoromethyl)pyridine.[5]

Step-by-Step:

-